(-)-Vestitol
Description
Defining Isoflavonoids as a Class of Plant Secondary Metabolites
Isoflavonoids are a type of polyphenolic compound predominantly found in plants, particularly abundant in the family Fabaceae (Leguminosae). nih.govnih.gov They are characterized by a 3-phenylchroman skeleton, which distinguishes them structurally from flavonoids, where the phenyl group is located at the 2-position. nih.govresearchgate.netwikipedia.org Isoflavonoids are synthesized via a branch of the general phenylpropanoid pathway. nih.govwikipedia.org These compounds serve multiple functions in plants, including acting as phytoalexins (antimicrobial compounds produced in response to infection), signaling molecules in plant-microbe interactions (such as the symbiosis with rhizobia), and contributing to plant defense against herbivores and environmental challenges. nih.govresearchgate.netfrontiersin.org
Occurrence of Vestitol (B31614) in Botanical and Apicultural Sources
Vestitol is a naturally occurring isoflavonoid (B1168493) that has been identified in several sources, both botanical and apicultural. Its presence in these diverse origins highlights its distribution in nature.
Leguminous Plants (Fabaceae family), e.g., Lotus japonicus, Glycyrrhiza echinata
Leguminous plants are a primary source of isoflavonoids, including Vestitol. nih.govnih.gov Vestitol has been specifically reported in several species within the Fabaceae family. For instance, it is found in Lotus japonicus, a model legume plant. researchgate.netnih.govchemfaces.com In L. japonicus, Vestitol functions as a phytoalexin and plays a role in the plant's defense mechanisms, particularly against parasitic plants like Striga hermonthica. nih.govchemfaces.comtandfonline.com Studies have shown that the biosynthesis of Vestitol is upregulated in L. japonicus roots upon challenge by S. hermonthica, acting as a chemical barrier that inhibits the parasite's growth. nih.govchemfaces.comtandfonline.com
Vestitol has also been identified in species of the Glycyrrhiza genus, commonly known as licorice. nih.govplantaedb.comcapes.gov.brcir-safety.orgacs.org Specifically, it has been isolated from Glycyrrhiza pallidiflora and its presence suggests a close relationship to Glycyrrhiza echinata. capes.gov.br
Brazilian Red Propolis as a Source
Brazilian red propolis is another notable source of Vestitol. researchgate.netscirp.orgprokit.plmedkoo.comacs.orgjyoungpharm.org Propolis is a resinous substance collected by honey bees from various plant sources and used to seal and protect their hives. scirp.orgnih.govmedcraveonline.com Brazilian red propolis is characterized by its distinct reddish color and unique chemical composition, which includes a variety of bioactive compounds, such as flavonoids, isoflavones, chalcones, and prenylated benzophenones. researchgate.netscirp.orgprokit.plmedcraveonline.com Vestitol is recognized as one of the main isoflavonoids present in Brazilian red propolis. researchgate.netscirp.orgprokit.pljyoungpharm.org
The primary botanical origin of Brazilian red propolis, and consequently a key source of the compounds found within it like Vestitol, is the plant Dalbergia ecastaphyllum (L.) Taub., which belongs to the Fabaceae family. prokit.plnih.govmedcraveonline.comresearchgate.netacs.orgnih.gov This woody climber or prostrate plant is found in coastal ecosystems in northeastern Brazil. prokit.plmedcraveonline.com Bees collect the red resinous exudates from the stems of D. ecastaphyllum to produce this specific type of propolis. nih.govmedcraveonline.comresearchgate.netacs.org Chemical and molecular studies have confirmed D. ecastaphyllum as the botanical source, with compounds characteristic of the plant being found in the propolis. researchgate.netacs.org
Academic Significance of Vestitol as a Research Subject
Vestitol holds academic significance as a research subject due to its classification as an isoflavonoid and its documented occurrence in important botanical and apicultural sources. Its presence in leguminous plants like Lotus japonicus highlights its role in plant defense mechanisms, particularly as a phytoalexin induced by microbial interactions. nih.govchemfaces.comtandfonline.comtandfonline.com The identification of Vestitol in Brazilian red propolis, with Dalbergia ecastaphyllum as its botanical origin, provides a link between plant secondary metabolism and the composition of bee products, opening avenues for research into the transfer and potential transformation of plant compounds by bees. researchgate.netprokit.plnih.govmedcraveonline.comresearchgate.netacs.org Furthermore, as an isoflavonoid, Vestitol is part of a broader class of compounds recognized for their diverse biological activities, making it a subject of interest in natural products chemistry, plant science, and related fields. nih.govnih.govresearchgate.net Research into Vestitol contributes to the understanding of the biosynthesis, distribution, and ecological roles of isoflavonoids in nature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFNNUXNVWYTI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O)OC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318024 | |
| Record name | (-)-Vestitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35878-41-2 | |
| Record name | (-)-Vestitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35878-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Vestitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035878412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Vestitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-3-(2-Hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | VESTITOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JHS2AVR43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vestitol Biosynthesis and Metabolic Pathways in Plants
General Isoflavonoid (B1168493) Biosynthetic Pathway Overview
The isoflavonoid biosynthetic pathway originates from the general phenylpropanoid pathway, which converts phenylalanine into 4-coumaroyl-CoA. nih.govfrontiersin.orgontosight.ai This precursor then enters the flavonoid pathway, where chalcone (B49325) synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.orgmdpi.com Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin. mdpi.com In legumes, a branch point occurs where isoflavone (B191592) synthase (IFS) plays a pivotal role, redirecting intermediates from the flavonoid pathway to the isoflavonoid pathway. frontiersin.orgfrontiersin.org IFS catalyzes an aryl migration of the B-ring from the C-2 to the C-3 position of the C-ring of a (2S)-flavanone, such as liquiritigenin (B1674857) or naringenin, yielding a 2-hydroxyisoflavanone (B8725905). frontiersin.orgnih.govfrontiersin.orgnih.gov Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) leads to the formation of isoflavones like genistein (B1671435) or daidzein. frontiersin.orgfrontiersin.orgnih.gov
The biosynthesis of vestitol (B31614) in L. japonicus is proposed to proceed through formononetin (B1673546), a 4'-O-methylated isoflavone. mdpi.comencyclopedia.pubsemanticscholar.org Formononetin is converted by isoflavone-2'-hydroxylase (I2'H) to 2',7-dihydroxy-4'-O-methoxyisoflavone, which is then converted to vestitone (B1219705) by isoflavone reductase (IFR). mdpi.comsemanticscholar.org
Specific Enzymatic Steps in Vestitol Production
The later stages of vestitol biosynthesis involve several key enzymatic reduction steps.
Role of (3R)-2'-hydroxyisoflavanone Reductase
(3R)-2'-hydroxyisoflavanone reductase is an enzyme involved in the reduction of (3R)-2'-hydroxyisoflavanones to produce isoflavanols, including vestitol and sativan (B30306). ontosight.ai This enzyme catalyzes a critical step in the formation of these compounds. ontosight.ai
Mechanism of Vestitone Reductase Activity in Vestitol Formation
Vestitone reductase (VR), also known as isoflavanone (B1217009) reductase in some species, catalyzes the stereospecific NADPH-dependent reduction of (3R)-vestitone to (3R,4R)-7,2'-dihydroxy-4'-O-methoxyisoflavanol (DMI). mdpi.comsemanticscholar.orgnih.govuniprot.orgoup.com This reaction is a crucial step in the pathway leading to medicarpin (B1676140), a precursor to vestitol in certain species. nih.govuniprot.org VR exhibits strict substrate stereospecificity, acting only on the (3R) isomer of vestitone. nih.govuniprot.org Structural analysis of alfalfa VR has shown it to be a member of the short-chain dehydrogenase/reductase (SDR) superfamily, with a classic Rossmann fold domain for NADPH binding and a catalytic triad (B1167595) (Ser129-Tyr164-Lys168) involved in the reaction. nih.gov Molecular docking studies support the preference for (3R)-vestitone due to favored interactions with the active site. nih.gov
Pterocarpan (B192222) Reductase (PTR) Catalysis of Medicarpin to Vestitol
In L. japonicus and other legumes, vestitol is primarily synthesized by the reductive ring opening of the pterocarpan (-)-medicarpin, a reaction catalyzed by pterocarpan reductase (PTR). frontiersin.orgnih.govnih.govresearchgate.netmdpi.comencyclopedia.puboup.comnih.govbiorxiv.orgresearchgate.net This step is considered the final step in vestitol biosynthesis in these species. oup.comoup.com PTR enzymes are involved in cleaving the dihydrofuran ring of pterocarpans to yield isoflavans. nih.govresearchgate.net
Characterization of PTR Isoforms (e.g., PTR1, PTR2, PTR3) and Enantiospecificity
Studies in L. japonicus have identified multiple genes encoding PTRs. mdpi.comencyclopedia.pubnih.govoup.comoup.com Four PTRs have been biochemically characterized for their ability to catalyze the conversion of medicarpin to vestitol. oup.comoup.com Among these, PTR1 and PTR2 have demonstrated significantly higher activity and enantiospecificity towards the naturally occurring substrate, (-)-medicarpin, compared to other isoforms like PTR3. mdpi.comencyclopedia.pubnih.govoup.comoup.com This suggests that PTR1 and PTR2 are the primary enzymes responsible for vestitol production from medicarpin in L. japonicus. mdpi.comencyclopedia.pub PTR3, while inducible by glutathione (B108866), shows lower activity and lacks enantiospecificity, indicating a potentially less significant role in vestitol biosynthesis. mdpi.comencyclopedia.puboup.comoup.comnih.gov The differential expression of PTR isoforms has been observed, with PTR1, PTR2, and PTR3 showing induction upon elicitation with glutathione, a treatment known to induce isoflavonoid production. oup.comoup.comnih.govnih.gov
Data Table: Lotus japonicus PTR Isoform Activity and Enantiospecificity
| PTR Isoform | Activity (Relative) | Enantiospecificity with (-)-Medicarpin | Proposed Role in Vestitol Production | Induction by Glutathione |
| PTR1 | High | Enantiospecific | Primary | Induced |
| PTR2 | High | Enantiospecific | Primary | Induced |
| PTR3 | Low | Lacks Enantiospecificity | Less significant | Induced |
| PTR4 | Not specified/Low | Not specified | Unlikely involved in elicitation | Not induced |
Note: Relative activity and enantiospecificity are based on research findings comparing the isoforms. mdpi.comencyclopedia.pubnih.govoup.comoup.com
Isoflavone Synthase (IFS) Involvement
Isoflavone Synthase (IFS) is a key enzyme that initiates the committed step of isoflavonoid biosynthesis by catalyzing the conversion of flavanones (like liquiritigenin or naringenin) into 2-hydroxyisoflavanones. frontiersin.orgnih.govfrontiersin.orgontosight.aifrontiersin.orgnih.gov This cytochrome P450 enzyme is crucial for redirecting intermediates from the general flavonoid pathway into the isoflavonoid branch. frontiersin.orgfrontiersin.org While not directly catalyzing the formation of vestitol itself, IFS is essential for producing the upstream isoflavone precursors, such as formononetin, from which vestitol is subsequently derived in pathways involving medicarpin as an intermediate. mdpi.comencyclopedia.pubsemanticscholar.org The expression of IFS is strongly induced by elicitors like chitosan (B1678972) and glutathione, leading to increased isoflavonoid production, including vestitol. nih.govcas.cz
Phenylalanine Ammonia (B1221849) Lyase (PAL) Activity in Phenolic Biosynthesis
Phenylalanine ammonia lyase (PAL, EC 3.5.1.5) is a pivotal enzyme in plant secondary metabolism, catalyzing the initial step of the phenylpropanoid pathway. frontiersin.orgmdpi.com This pathway is responsible for the production of a wide array of phenolic compounds, including flavonoids and isoflavonoids, derived from L-phenylalanine or tyrosine. encyclopedia.pubresearchgate.netfrontiersin.orgmdpi.com PAL deaminates L-phenylalanine to form trans-cinnamic acid, thereby regulating the flux of precursors into the phenolic network. mdpi.comnih.govnih.gov Increased PAL activity leads to a greater accumulation of downstream phenolic compounds. frontiersin.orgnih.gov In the context of vestitol biosynthesis, PAL activity is an essential upstream component, providing the initial building blocks for the pathway. frontiersin.org Studies have shown that PAL activity and gene expression can be induced by various stimuli, including wounding stress and UV-B irradiation, which in turn promotes the biosynthesis of phenolic compounds like flavonoids and isoflavones. frontiersin.orgnih.govfrontiersin.orgnih.gov For instance, UV-B treatment of Lotus japonicus leaves induced PAL gene expression and enzyme activity, correlating with the accumulation of vestitol and isoliquiritigenin (B1662430). nih.gov
Biosynthetic Intermediates Leading to Vestitol
The biosynthesis of vestitol proceeds through a series of intermediates, branching off from the general flavonoid pathway. nih.govencyclopedia.pubresearchgate.net Key intermediates in this legume-specific pathway include isoliquiritigenin, formononetin, and medicarpin. encyclopedia.pubresearchgate.netfrontiersin.org
Formononetin as a Central Isoflavonoid Intermediate
Formononetin (7-hydroxy-4'-methoxyisoflavone) is a crucial intermediate in the production of various isoflavonoid phytoalexins in many legume species, including those that produce vestitol. encyclopedia.pubresearchgate.netoup.com It is formed from 2,7,4'-trihydroxyisoflavanone (B1247573) through the action of 4'-O-methyltransferase (HI4'OMT) and subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID). encyclopedia.pubresearchgate.net Formononetin serves as a branching point, leading to the synthesis of diverse isoflavonoids like medicarpin and others. encyclopedia.pubresearchgate.net
Medicarpin as a Precursor
Medicarpin is a pterocarpan phytoalexin and an immediate biosynthetic precursor of vestitol in species like Lotus japonicus. nih.govtandfonline.com Medicarpin is synthesized from formononetin through the action of isoflavone-2'-hydroxylase (I2'H), isoflavone reductase (IFR), vestitone reductase (VR), and pterocarpan synthase (PTS). encyclopedia.pubfrontiersin.org The conversion of medicarpin to vestitol is catalyzed by pterocarpan reductase (PTR). encyclopedia.pubresearchgate.netfrontiersin.org Studies in L. japonicus cell suspensions treated with elicitors showed the release of both vestitol and a substantial amount of medicarpin into the medium, supporting medicarpin's role as a precursor. tandfonline.com
Isoliquiritigenin in Upstream Pathways
Isoliquiritigenin is an upstream intermediate in the isoflavonoid biosynthetic pathway leading to vestitol, particularly in papilionoid legumes. researchgate.netmdpi.com Its production is linked to the coupled catalytic action of chalcone synthase (CHS) and chalcone reductase (CHR), also known as polyketide reductase (PKR). researchgate.netmdpi.comnih.gov In Lotus japonicus, isoflavonoids are mainly produced via isoliquiritigenin. encyclopedia.pubmdpi.com The accumulation of isoliquiritigenin has been observed in L. japonicus leaves after UV-B treatment, alongside vestitol accumulation. nih.gov
Genetic and Molecular Regulation of Vestitol Biosynthesis
The biosynthesis of vestitol is tightly regulated at the genetic and molecular levels, involving the coordinated expression of genes encoding the biosynthetic enzymes. frontiersin.orgtandfonline.comoup.com Identification and characterization of these genes have provided significant insights into the regulatory mechanisms. nih.govresearchgate.nettandfonline.com
Identification and Expression of Genes Encoding Biosynthetic Enzymes (e.g., PKR, IFS, HID, IFR, VR, PTR genes)
Numerous genes encoding the enzymes involved in vestitol biosynthesis have been identified in legumes, particularly in the model legume Lotus japonicus. nih.govresearchgate.nettandfonline.com These include genes for PKR (polyketide reductase), IFS (isoflavone synthase), HID (2-hydroxyisoflavanone dehydratase), IFR (isoflavone reductase), VR (vestitone reductase), and PTR (pterocarpan reductase). nih.govfrontiersin.orgresearchgate.nettandfonline.com
Studies have shown that the expression of these genes is often induced in response to various stimuli, such as elicitors, UV-B irradiation, and challenge by parasitic plants like Striga hermonthica. nih.govresearchgate.netfrontiersin.orgtandfonline.comscispace.comsci-hub.se For example, attachment of S. hermonthica to L. japonicus roots significantly up-regulated the expression of genes involved in vestitol biosynthesis, including IFR1, IFR2, PTR1, and PTR2. nih.govtandfonline.com The expression levels of genes involved in the later steps of vestitol biosynthesis (IFR, VR, and PTR) were observed to be greater than those in the intermediate steps (HID and I2'H) in response to parasitic plant intrusion, suggesting a mobilization of precursors for vestitol synthesis. tandfonline.com
Multiple paralogous genes exist for some of these enzymes, such as PKR and PTR, and their expression patterns can vary, suggesting potentially different roles or regulation. nih.govmdpi.comtandfonline.comscispace.com For instance, in L. japonicus, four genes encode PTR, but PTR1 and PTR2 exhibit much higher activity and enantiospecificity for (-)-medicarpin and are considered primarily responsible for vestitol production. encyclopedia.pubmdpi.com Their expression is induced by elicitors like glutathione. encyclopedia.puboup.com Similarly, multiple genes for PKR have been identified, and their expression is induced by various stimuli. tandfonline.comscispace.com The identification and analysis of these gene families and their expression profiles under different conditions are crucial for understanding the complex regulation of vestitol biosynthesis. nih.govresearchgate.net
Transcriptional Profiles of Key Genes
The expression of genes involved in vestitol biosynthesis is tightly regulated at the transcriptional level, particularly in response to environmental stimuli. Studies in L. japonicus have shown that the attachment of the parasitic plant Striga hermonthica leads to the significant up-regulation of genes involved in vestitol biosynthesis tandfonline.com. This includes the coordinated expression of essential genes such as PTR1 and PTR2, which encode enzymes catalyzing the final step of vestitol biosynthesis, as well as IFR1, IFR2, and several CHS genes tandfonline.com. These genes are expressed locally in the roots near the points of contact with the parasite, suggesting a localized defense response tandfonline.com.
Similarly, treatment of L. japonicus roots with glutathione (GSH) has been reported to induce the coordinated expression of essential genes involved in vestitol biosynthesis tandfonline.com. Transcriptional analysis in L. japonicus leaves exposed to UV-B irradiation also revealed a strong induction in the expression of genes encoding enzymes in the isoflavonoid pathway, including key enzymes of vestitol and sativan biosynthesis like pterocarpan reductase and isoflavone synthase researchgate.netsci-hub.se.
Transcription factors (TFs) play a crucial role in regulating the transcription of genes encoding enzymes in phenylpropanoid and isoflavonoid metabolism nih.gov. In Lotus japonicus, studies have aimed to identify TFs whose expression is strongly correlated with the induction of isoflavonoid biosynthesis upon elicitation nih.gov. While the activity of some TFs, like LjMYB14, has been shown to induce the expression of isoflavonoid-related genes, it may not be sufficient for full isoflavonoid accumulation, suggesting the involvement of additional regulators such as LjMYB152 nih.gov.
Role of Signaling Pathways in Biosynthetic Induction
The induction of vestitol biosynthesis is mediated by various signaling pathways activated in response to stress or elicitor treatments. In L. japonicus, the attachment of Striga hermonthica induces vestitol biosynthesis at both the transcriptional and metabolic levels, indicating the activation of signaling pathways that recognize the parasite as an intruder tandfonline.com.
Chitosan, a known elicitor, has been shown to strongly increase vestitol content in L. japonicus cas.cz. This induction is associated with the stimulation of the activity of phenylalanine ammonia lyase (PAL), a key enzyme in phenolic biosynthesis, and the expression of several PAL isogenes cas.cz. Furthermore, the expression of key enzymes in vestitol and sativan biosynthesis, pterocarpan reductase and isoflavone synthase, were also strongly induced by chitosan application cas.cz. Chitosan application also led to an increase in hydrogen peroxide content, suggesting the involvement of H2O2 in the chitosan signaling pathway cas.cz.
Methyl jasmonate (MeJA) has shown a moderate effect on vestitol accumulation in L. japonicus, while salicylic (B10762653) acid (SA) did not show observable effects on isoflavonoid content cas.cz. Jasmonates, particularly MeJA, are plant-specific molecules whose biosynthesis is induced by pathogen attack and wounding, and they can stimulate secondary biosynthetic pathways mdpi.com.
The induction of isoflavonoid accumulation in response to light or UV radiation is mediated by proteins involved in light signal transduction pathways, including UV-A and blue-light photoreceptors like cryptochromes (CRYs) frontiersin.org. Glutathione treatment, which triggers a response similar to biotic stress, also induces vestitol accumulation and the expression of vestitol biosynthetic genes researchgate.netnih.govsci-hub.se.
Modulation of Vestitol Accumulation in Response to Environmental Stimuli
The accumulation of vestitol in plants is a dynamic process that can be significantly modulated by various environmental stimuli, including biotic and abiotic stressors, and the application of elicitors.
Elicitation by Biotic Stressors (e.g., Fungal Infection, Parasitic Plant Attachment)
Vestitol is recognized as a phytoalexin, a defensive compound produced by plants in response to pathogen attack frontiersin.orgnih.gov. Its accumulation has been reported as a defense mechanism against fungal infection tandfonline.com. Specifically, vestitol has been shown to inhibit the mycelial growth of Helminthosporium turcicum tandfonline.com.
Attachment of the root parasitic plant Striga hermonthica to Lotus japonicus roots strongly induces the biosynthesis and exudation of vestitol tandfonline.com. This accumulation at the interface between the parasite and the incompatible host is suggested to be part of a defense mechanism tandfonline.com. While vestitol had a limited inhibitory effect on S. hermonthica germination, it significantly inhibited seedling growth, acting as a chemical barrier against the parasite's intrusion tandfonline.com.
Induction by Abiotic Stressors (e.g., UV Radiation, Glutathione Treatment)
Vestitol accumulation can also be induced by abiotic stressors. Ultraviolet (UV) radiation, particularly UV-B, is a notable inducer of vestitol synthesis in Lotus species frontiersin.orgsci-hub.se. Exposure to UV-B irradiation leads to a remarkable accumulation of vestitol, reaching levels comparable to abundant flavonoids like kaempferol-3,7-di-O-rhamnoside sci-hub.se. This induction is accompanied by an increase in early intermediates of the pathway, such as isoliquiritigenin, and other isoflavonoids sci-hub.se.
Glutathione (GSH) treatment is another abiotic stimulus that triggers vestitol accumulation in Lotus species researchgate.netnih.govsci-hub.se. GSH treatment induces a response similar to biotic stress, leading to the coordinated expression of vestitol biosynthetic genes nih.govtandfonline.comsci-hub.se. Glutathione is considered to be a potential cross-point between biotic and abiotic stress signaling sci-hub.se.
Influence of Elicitors (e.g., Chitosan, Methyl Jasmonate, Salicylic Acid)
Exogenous application of certain molecules, known as elicitors, can mimic stress conditions and induce the production of secondary metabolites like vestitol. Chitosan, a biopolymer derived from chitin, is a potent elicitor of vestitol production in L. japonicus cas.cz. Chitosan application leads to a strong increase in vestitol content, as well as other isoflavonoids like sativan and vestitol derivatives cas.cz. This effect is more pronounced than that observed with methyl jasmonate, while salicylic acid shows little to no effect on vestitol accumulation cas.cz.
Methyl jasmonate (MeJA) has been shown to have a moderate effect on vestitol accumulation cas.cz. MeJA is a well-known elicitor that can stimulate secondary metabolite production in plant cell cultures mdpi.com. Salicylic acid (SA), another important signaling molecule in plants, did not significantly affect isoflavonoid content in L. japonicus leaves in one study cas.cz. However, both MeJA and SA are recognized as endogenous biotic elicitors that can be produced by plants in response to stress mdpi.com.
The effectiveness of elicitors can vary depending on the plant species and the specific secondary metabolite being induced researchgate.net. Chitosan and SA have been shown to increase secondary metabolite production in various plants researchgate.net.
Metabolic Engineering Approaches for Enhancing Vestitol Production in Plants
Metabolic engineering offers promising strategies to enhance the production of valuable plant secondary metabolites like vestitol mdpi.commdpi.com. This involves optimizing native metabolic pathways or introducing heterologous pathways to increase the yield of specific compounds mdpi.com. Approaches can include overexpression of rate-limiting enzymes, introduction of genes from other species, or downregulation of competing pathways mdpi.comslideshare.net.
While the search results provide general information on metabolic engineering for flavonoids and isoflavonoids, specific detailed research findings focused solely on metabolic engineering approaches specifically for enhancing vestitol production in plants are not extensively detailed within the provided snippets. However, the understanding of the vestitol biosynthetic pathway and the identification of key genes and regulatory elements provide a foundation for such engineering efforts researchgate.netnih.gov.
Metabolic engineering of isoflavonoids in both leguminous and non-leguminous plants is an active area of research nih.gov. Strategies involve utilizing existing flavonoid biosynthesis pathways to provide precursors and introducing key enzyme genes for isoflavonoid biosynthesis nih.gov. This can lead to increased isoflavonoid content nih.gov.
Further research focusing on the specific enzymes and regulatory networks controlling vestitol biosynthesis is crucial for developing effective metabolic engineering strategies to enhance its production in plants.
Biological Roles and Molecular Mechanisms of Vestitol
Vestitol (B31614) as a Phytoalexin in Plant Defense Systems
Vestitol functions as a phytoalexin, a type of antimicrobial compound synthesized by plants de novo in response to stress, such as microbial infection. nih.govresearchgate.netmdpi.com Its presence and accumulation at infection sites are associated with increased plant resistance to diseases. mdpi.com Vestitol has been identified as a key defense compound in legumes like Lotus japonicus, alfalfa (Medicago sativa), sainfoin (Onobrychis viciifolia), and peanut (Arachis hypogaea). cas.czmybiosource.comsci-hub.seontosight.ainih.govxisdxjxsu.asiaspgykj.comresearchgate.nettandfonline.com
Mechanisms of Action against Phytopathogens
Phytoalexins, including vestitol, employ diverse mechanisms to inhibit the growth and development of phytopathogens. researchgate.netresearchgate.net These mechanisms can involve disrupting cellular structures, interfering with metabolic processes, or inducing programmed cell death in the pathogen. researchgate.net
Antimicrobial Effects on Fungi and Bacteria
Vestitol exhibits antimicrobial activity against a variety of fungi and bacteria. ontosight.ai Studies have shown that vestitol can inhibit the growth of zoopathogenic fungi such as Petriellidium boydii, Aspergillus flavus, A. fumigatus, Candida albicans, Coccidioides immitis, Cryptococcus neoformans, Histoplasma capsulatum, Rhizopus oryzae, Sporothrix schenckii, and Trichophyton rubrum at concentrations ranging from 12.5 to 50 µg/mL. nih.gov It has also demonstrated antimicrobial activity against bacteria, including Streptococcus mutans, Streptococcus sobrinus, Staphylococcus aureus, and Actinomyces naeslundii, with minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) typically ranging from 25-50 to 50-100 µg/mL. chemfaces.comresearchgate.net
Table 1: Antimicrobial Activity of Vestitol
| Microorganism | Activity Type | Concentration Range (µg/mL) | Source |
| Petriellidium boydii | Inhibition | 12.5 - 50 | nih.gov |
| Aspergillus flavus | Inhibition | 12.5 - 50 | nih.gov |
| Aspergillus fumigatus | Inhibition | 12.5 - 50 | nih.gov |
| Candida albicans | Inhibition | 12.5 - 50 | nih.gov |
| Coccidioides immitis | Inhibition | 12.5 - 50 | nih.gov |
| Cryptococcus neoformans | Inhibition | 12.5 - 50 | nih.gov |
| Histoplasma capsulatum | Inhibition | 12.5 - 50 | nih.gov |
| Rhizopus oryzae | Inhibition | 12.5 - 50 | nih.gov |
| Sporothrix schenckii | Inhibition | 12.5 - 50 | nih.gov |
| Trichophyton rubrum | Inhibition | 12.5 - 50 | nih.gov |
| Streptococcus mutans | MIC/MBC | 25-50 to 50-100 | chemfaces.comresearchgate.net |
| Streptococcus sobrinus | MIC/MBC | 25-50 to 50-100 | researchgate.net |
| Staphylococcus aureus | MIC/MBC | 25-50 to 50-100 | researchgate.net |
| Actinomyces naeslundii | MIC/MBC | 25-50 to 50-100 | researchgate.net |
Inhibition of Mycelial Growth (e.g., Helminthosporium turcicum)
Vestitol has been shown to inhibit the mycelial growth of certain fungi. For instance, it has been reported to inhibit the mycelial growth of Helminthosporium turcicum (also known as Exserohilum turcicum), a fungal pathogen that causes Northern corn leaf blight in maize. tandfonline.comijcmas.comscielo.brresearchgate.net A concentration of 55 µM vestitol has been reported to inhibit the mycelial growth of Helminthosporium turcicum. oup.com
Role in Plant-Parasitic Plant Interactions
Vestitol plays a crucial role in the defense of host plants against parasitic plants, particularly in the interaction between legumes and parasitic weeds like Striga hermonthica. cas.czontosight.ainih.govtandfonline.commdpi.com
Formation of a Chemical Barrier against Intrusion (e.g., Striga hermonthica in Lotus japonicus)
In Lotus japonicus, vestitol acts as a chemical barrier against the intrusion of the parasitic plant Striga hermonthica. cas.cztandfonline.comoup.comnih.gov Upon attachment of S. hermonthica to the roots of L. japonicus, the biosynthesis of vestitol is induced, and the compound is exuded from the roots. tandfonline.comoup.comnih.gov This localized accumulation of vestitol at the contact point between the host and the parasite contributes to the host's defense mechanism. tandfonline.comoup.comnih.gov The specific expression of genes involved in vestitol biosynthesis in the root regions challenged by S. hermonthica suggests that the plant recognizes the parasite as an intruder and deploys vestitol as a defense. tandfonline.comoup.com
Inhibition of Parasitic Seedling Growth
Beyond acting as a physical barrier, vestitol also directly inhibits the growth of parasitic plant seedlings. mybiosource.comchemfaces.comtargetmol.com While vestitol may exert a limited inhibitory effect on Striga hermonthica germination, it significantly inhibits the subsequent seedling growth. mybiosource.comchemfaces.comoup.comnih.govtargetmol.com This inhibition of seedling development is a critical component of the host plant's resistance strategy against parasitic weeds. oup.comnih.gov
Insect Feeding Deterrent Activity
Vestitol acts as a phytoalexin and exhibits insect feeding-deterrent activity. biocrick.commybiosource.comcymitquimica.comchemfaces.com Studies have shown that 3R-(-)-Vestitol, isolated from the root of the pasture legume Lotus pedunculatus, had substantial feeding deterrent activity against the larvae of the grass grub beetle (Costelytra zealandica). mdpi.com This compound was also found in the feeding deterrent-active leaf extracts of L. pedunculatus. biocrick.com The presence of pastures with over 20% L. pedunculatus has been associated with a near absence of grass grub beetles, suggesting a significant role for these plant phytoalexins in defense against insects. mdpi.com Furthermore, vestitol isolated from Lupinus angustifolius roots also displayed significant feeding deterrent activity against the grass grub beetle and the African black beetle (Heteronychus arator). mdpi.com
Involvement in Symbiotic Relationships with Rhizobia
The accumulation of vestitol in plants can be influenced by interactions with microorganisms, including those involved in symbiotic relationships. In Lotus japonicus, the symbiotic rhizobium induced only a weak production of vestitol. nih.gov In contrast, non-symbiotic rhizobia and potential pathogens led to increased accumulation of this compound. nih.gov This suggests a discriminative phytoalexin response in the plant host, where vestitol production is more strongly elicited by non-symbiotic or potentially harmful microbes than by symbiotic partners. nih.gov Transporters, such as LjABCG1 in Lotus japonicus, are thought to play important roles in symbiotic relationships with rhizobia and may be involved in the transport of phytoalexins like medicarpin (B1676140) and vestitol. kyoto-u.ac.jpresearchgate.net
Mechanistic Investigations of Vestitol in Non-Plant Biological Systems
Investigations into the effects of vestitol in non-plant biological systems have primarily focused on its anti-inflammatory properties, particularly its modulation of immune cell behavior and signaling pathways.
Modulation of Inflammatory Pathways at the Cellular Level
Vestitol has demonstrated the ability to modulate inflammatory pathways at the cellular level, influencing the behavior of key immune cells like neutrophils and macrophages. biocrick.comresearchgate.netnih.govresearchgate.netnih.gov
Inhibition of Neutrophil Migration and Chemotaxis
Vestitol has been shown to inhibit neutrophil migration, a crucial process in the inflammatory response. biocrick.commybiosource.comchemfaces.comresearchgate.netacs.orgnih.govfapesp.brexlibrisgroup.com Studies using a lipopolysaccharide (LPS)-induced inflammatory mouse model demonstrated that vestitol blocked neutrophil migration, rolling, and adhesion. researchgate.net In vitro studies have also shown that vestitol inhibits neutrophil chemotaxis induced by CXCL2/MIP-2 or leukotriene B4. researchgate.netnih.gov This inhibition of chemotaxis by vestitol appears to involve the prevention of calcium influx in neutrophils. researchgate.netnih.gov Pre-treatment with vestitol at various concentrations (1, 3, or 10 mg/kg) reduced LPS- or mBSA-induced neutrophil migration and the release of chemokines CXCL1/KC and CXCL2/MIP-2 in vivo. researchgate.netacs.orgnih.govfapesp.br Similarly, in vitro pre-treatment with vestitol (1, 3, or 10 μM) reduced the levels of CXCL1/KC and CXCL2/MIP-2 in macrophage supernatants. researchgate.netacs.orgnih.govfapesp.br
Here is a summary of research findings on Vestitol's effect on neutrophil migration and chemotaxis:
| Study Type | Model | Vestitol Concentration/Dose | Observed Effect | Citation |
| In vivo | Mouse | 1, 3, or 10 mg/kg | Reduced LPS- or mBSA-induced neutrophil migration and release of CXCL1/KC and CXCL2/MIP-2 | researchgate.netacs.orgnih.govfapesp.br |
| In vitro | Neutrophils | 3 or 10 μM | Inhibited chemotaxis induced by CXCL2/MIP-2 or LTB4 | researchgate.netnih.gov |
| In vitro | Neutrophils | 3 or 10 μM | Prevented calcium influx | researchgate.netnih.gov |
| In vitro | Macrophages | 1, 3, or 10 μM | Reduced levels of CXCL1/KC and CXCL2/MIP-2 in supernatants | researchgate.netacs.orgnih.govfapesp.br |
Reduction of Leukocyte Rolling and Adherence
Beyond neutrophil migration, vestitol has also been shown to affect the initial steps of leukocyte recruitment to inflammatory sites, specifically leukocyte rolling and adherence. The administration of vestitol (10 mg/kg) has been observed to reduce leukocyte rolling and adherence in the mesenteric microcirculation of mice. researchgate.netacs.orgnih.govfapesp.br Leukocyte rolling and adhesion are critical events in the inflammatory response, mediated by interactions between leukocytes and endothelial cells. plos.org Reducing these interactions can limit the accumulation of immune cells at the site of inflammation. researcher.life
Down-regulation of Pro-inflammatory Cytokines (e.g., IL-1)
Vestitol has demonstrated the capacity to down-regulate the production and expression of various pro-inflammatory cytokines. researchgate.netnih.govresearchgate.netnih.gov Studies on LPS-activated macrophages have shown that vestitol treatment can reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-1α, GM-CSF, and G-CSF. nih.govresearchgate.net The inhibition of IL-1, which plays a key role in inflammation, is considered a primary mechanism behind the anti-inflammatory properties of vestitol. nih.gov Decreased release of IL-1 can lead to the inactivation of transcription factors like NF-κB and iNOS. nih.gov While direct repression of iNOS transcription was not always observed, the reduced IL-1 release may contribute to the decrease in nitric oxide production seen in vestitol-treated macrophages. nih.gov Vestitol has also been shown to reduce the expression of genes related to inflammation and tissue damage, such as Icam-1, Wnt5a, and Mmp7. nih.govresearchgate.net Furthermore, it can increase the expression of genes that inhibit cytokine signaling and the NF-κB pathway, including Socs3 and Dab2. nih.govresearchgate.net
Here is a summary of Vestitol's effects on cytokine levels and gene expression in LPS-activated macrophages:
| Cytokine/Gene | Effect of Vestitol Treatment (e.g., 0.55 µM) | Citation |
| IL-1β | Diminished levels | nih.govresearchgate.net |
| IL-1α | Diminished levels | nih.govresearchgate.net |
| GM-CSF | Reduced levels | nih.govresearchgate.netnih.gov |
| G-CSF | Reduced levels | nih.govresearchgate.net |
| IL-6 | Reduced levels | nih.gov |
| TNF-α | Reduced levels | nih.gov |
| IL-4 | Reduced levels | nih.gov |
| TGF-β | Reduced levels | nih.gov |
| IL-10 | Increased release | nih.govresearchgate.netnih.gov |
| Icam-1 | Diminished expression | nih.govresearchgate.net |
| Wnt5a | Diminished expression | nih.govresearchgate.net |
| Mmp7 | Diminished expression | nih.govresearchgate.net |
| Socs3 | Increased expression | nih.govresearchgate.net |
| Dab2 | Increased expression | nih.govresearchgate.net |
Vestitol's anti-inflammatory mechanisms involve the inhibition of cytokines and the NF-κB pathway. nih.govresearchgate.net It has been shown to diminish the activation of NF-κB and Erk 1/2 pathways. nih.gov This modulation of signaling pathways is associated with the reduced production of pro-inflammatory factors. nih.gov
Impact on Chemokine Release (e.g., CXCL1/KC, CXCL2/MIP-2)
Studies have shown that vestitol can reduce the release of chemokines, which are signaling proteins that play a crucial role in the recruitment of immune cells to sites of inflammation. Pre-treatment with vestitol has been observed to decrease the levels of CXCL1/KC and CXCL2/MIP-2 in vivo and in macrophage supernatants in vitro. nih.gov These chemokines are known to attract neutrophils, and the reduction in their levels by vestitol contributes to the inhibition of neutrophil migration during the inflammatory process. nih.govresearchgate.netresearchgate.net
Inhibition of NF-κB Pathway Activation
A key mechanism by which vestitol exerts its anti-inflammatory effects is through the inhibition of the NF-κB pathway. researchgate.netresearchgate.netnih.govnih.govnih.govdntb.gov.uamedkoo.com The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Vestitol has been shown to diminish the activation of NF-κB in LPS-stimulated macrophages. nih.gov This inhibition is associated with a reduction in the production of pro-inflammatory factors. nih.gov
Up-regulation of Cytokine Signaling Inhibitors (e.g., Socs3, Dab2 genes)
Vestitol has been found to influence the expression of genes that act as inhibitors of cytokine signaling and the NF-κB pathway. Specifically, studies have demonstrated that vestitol treatment can increase the expression of Socs3 and Dab2 genes in macrophages. researchgate.netresearchgate.netnih.govnih.govdntb.gov.ua Socs3 (Suppressor of Cytokine Signaling 3) is a protein that inhibits signaling downstream of various cytokine receptors. Dab2 (Disabled homolog 2) is also implicated in regulating cellular signaling, including pathways related to inflammation. The up-regulation of these inhibitors suggests a mechanism by which vestitol can temper excessive inflammatory responses. researchgate.netresearchgate.netnih.govnih.govdntb.gov.ua
Regulation of Gene Expression Related to Inflammatory Response (e.g., Wnt5a, Icam-1, Mmp7, Scd1, Scd2, Egr1)
Beyond directly inhibiting signaling pathways, vestitol also modulates the expression of a range of genes involved in the inflammatory response and associated processes. Research indicates that vestitol can reduce the expression of genes such as Icam-1, Wnt5a, and Mmp7, which are associated with inflammation and tissue destruction in conditions like periodontitis. researchgate.netnih.govnih.govresearchgate.net Additionally, vestitol has been shown to reduce the expression of Scd1 and Scd2, genes correlated with atherosclerosis. researchgate.netnih.govnih.gov Conversely, vestitol can increase the expression of genes like Apoe, Igf1, and Fgf10, which are associated with atherosclerosis control and tissue repair. nih.govnih.gov This differential gene regulation highlights the complex modulatory effects of vestitol on the cellular processes underlying inflammation and related diseases.
Antimicrobial Mechanisms Against Pathogenic Microorganisms
Vestitol also possesses antimicrobial properties, particularly against bacteria relevant to oral health and other infections. Its mechanisms include direct antibacterial activity and the inhibition of biofilm formation.
Antibacterial Activity Spectrum (e.g., Streptococcus mutans, S. sobrinus, Staphylococcus aureus, Actinomyces naeslundii)
Vestitol has demonstrated antibacterial activity against several pathogenic microorganisms, including key species involved in dental caries and periodontal disease. Studies have evaluated the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of vestitol against bacteria such as Streptococcus mutans, Streptococcus sobrinus, Staphylococcus aureus, and Actinomyces naeslundii. researchgate.netnih.govresearchgate.net These findings suggest that vestitol can inhibit the growth of these bacteria. researchgate.netnih.govresearchgate.netmdpi.com
Here is a table summarizing representative MIC and MBC values for vestitol against certain bacteria:
| Bacterium | MIC (µg/mL) | MBC (µg/mL) | Source |
| Streptococcus mutans | 25-50 | 50-100 | researchgate.netnih.gov |
| Streptococcus sobrinus | 50-100 | 50-100 | researchgate.netnih.gov |
| Staphylococcus aureus | 50-100 | 50-100 | researchgate.netnih.gov |
| Actinomyces naeslundii | 50-100 | 50-100 | researchgate.netnih.gov |
Note: Values may vary depending on the specific study and methodology used.
Inhibition of Biofilm Formation and Development
In addition to its direct effects on bacterial growth, vestitol has been shown to inhibit the formation and development of biofilms. mdpi.comnih.govresearchgate.net Biofilms are complex microbial communities encased in a matrix, which provide bacteria with protection and contribute to their persistence and resistance to antimicrobial agents. Vestitol, particularly in combination with neovestitol (B12646809), has been found to inhibit the formation and development of Streptococcus mutans biofilm in vitro. mdpi.comnih.gov This inhibition can involve disrupting the synthesis of exopolysaccharides, a key component of the biofilm matrix, and affecting the expression of genes related to biofilm formation and stress tolerance. nih.govresearchgate.net The ability of vestitol to interfere with biofilm development highlights its potential in combating infections where biofilms play a significant role. mdpi.comchiet.edu.eg
Anti-parasitic Activity (e.g., Trypanosoma cruzi)
Vestitol has also shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease mdpi.comnih.govresearchgate.netresearchgate.net. Chagas disease is a significant public health issue with limited treatment options mdpi.comnih.gov. Vestitol, isolated from sources like lyophilized red propolis, has demonstrated trypanocidal potential against the epimastigote forms of the Y strain of T. cruzi mdpi.comnih.govresearchgate.net. The activity was observed during bioactivity-guided fractionation of red propolis extract, with vestitol showing an IC₅₀ of 5.2 μg/mL against epimastigotes mdpi.com. This concentration is considerably lower than the cytotoxic concentrations observed in mammalian cell lines like MRC-5 fibroblasts (IC₅₀ > 15.62 μg/mL) and H9C2 cardiomyocytes (IC₅₀ > 31.25 μg/mL), suggesting a degree of selectivity towards the parasite mdpi.comnih.gov.
Molecular Docking Analysis with Farnesyl Diphosphate (B83284) Synthase (FPPS)
Molecular docking analyses have been employed to investigate potential molecular targets of vestitol in Trypanosoma cruzi. Farnesyl diphosphate synthase (FPPS) has been identified as a potential target with which vestitol shows a higher affinity mdpi.comnih.govresearchgate.netresearchgate.net. FPPS is a crucial enzyme in the mevalonate (B85504) pathway, catalyzing the synthesis of farnesyl diphosphate (FPP) from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) mdpi.comresearchgate.net. FPP is a precursor for essential isoprenoid compounds, including ergosterol (B1671047), which is a vital component of the T. cruzi membrane mdpi.comresearchgate.net. Inhibition of FPPS can lead to a decrease in sterol production, impacting the parasite's viability mdpi.comresearchgate.net. Targeting FPPS is considered a promising strategy for developing new anti-T. cruzi drugs mdpi.comresearchgate.net.
Membrane Permeation Enhancing Effects
In addition to targeting intracellular enzymes like FPPS, vestitol's mode of action against T. cruzi appears to involve effects on the parasite's cell membrane mdpi.comnih.govresearchgate.netresearchgate.net. In silico analyses have suggested that vestitol may have a membrane-permeation-enhancing effect mdpi.comnih.govresearchgate.net. This was supported by in vitro assays using propidium (B1200493) iodide (PI), a membrane-impermeable fluorescent marker mdpi.comresearchgate.net. Treatment of T. cruzi cells with vestitol resulted in a statistically significant increase in PI-labeled cells compared to untreated controls, indicating a loss of membrane integrity mdpi.comresearchgate.net. This effect on the parasite plasma membrane may be related to the inhibition of ergosterol biosynthesis, which can disrupt membrane fluidity and lead to cell lysis mdpi.comresearchgate.net.
Table 1: Trypanocidal Activity of Vestitol against Trypanosoma cruzi Epimastigotes
| Compound | IC₅₀ (μg/mL) |
| Vestitol | 5.2 |
Data derived from search results mdpi.com.
Gene Regulation in Cellular Systems
Vestitol has been shown to influence gene expression in various cellular contexts, including cancer cells.
Down-regulation of Cancer-Related Target Proteins (e.g., alpha tubulin, tubulin in microtubules, histone h3)
Pharmacogenomic analyses have revealed that vestitol can down-regulate the expression of genes encoding important cancer-related proteins in human tumor cells, such as HeLa cells nih.govnih.govresearchgate.netmdpi.com. Specifically, vestitol has been found to reduce the expression of genes associated with alpha tubulin (fold change -3.7), tubulin in microtubules (fold change -3.7), and histone H3 (fold change -3.03) at an IC₂₀ concentration of 214.7 μM nih.govnih.gov.
Alpha tubulin and tubulin in microtubules are key components of the cytoskeleton, essential for cell structure, intracellular transport, and cell division frontiersin.orgmdpi.com. The disruption of microtubules during mitosis can affect the progression of the cancer cell cycle, making tubulin a target for anticancer therapies mdpi.comwikipedia.orgfrontiersin.org. Histone H3 is a fundamental unit of chromatin, crucial for DNA condensation and the correct separation of sister chromatids during mitosis nih.govlab-dumeaux.science. Down-regulation of histone H3 by vestitol may contribute to its ability to induce cancer cell death nih.gov. These findings suggest that vestitol's effects on tubulin and histone H3 expression could underlie its potential antiproliferative activity against cancer cells nih.govresearchgate.netmdpi.com.
Table 2: Down-regulation of Cancer-Related Genes by Vestitol in HeLa Cells
| Target Protein | Gene Fold Change (compared to control) |
| Alpha tubulin | -3.7 |
| Tubulin in microtubules | -3.7 |
| Histone H3 | -3.03 |
Data derived from search results nih.govnih.gov.
Synergistic Regulation of Genes and Pathways with Other Compounds
While the provided search results primarily focus on vestitol's individual effects, some studies on related compounds and propolis extracts (which contain vestitol) hint at potential synergistic interactions in gene and pathway regulation. For instance, Brazilian red propolis, a source of vestitol and neovestitol, is suggested to have antibacterial activity that may be related to a synergistic effect between its components researchgate.net. Another study mentions that neovestitol and vestitol, as major compounds in Brazilian red propolis, may have a synergistic effect in decreasing the production of protein and polysaccharide constituents, contributing to antimicrobial and anti-inflammatory effects researchgate.net. Research into drug combinations has shown that synergistic effects can arise from distinct compounds altering the activity of transcription factors when administered together, leading to synergistic gene expression changes elifesciences.org. While direct studies detailing synergistic gene regulation specifically by vestitol in combination with other defined compounds were not prominently found in the provided snippets, the context of its natural source (propolis) and the general principles of drug combinations suggest this is an area of potential investigation. One study using molecular docking suggested that Vestitol, along with other compounds in a traditional medicine formula, could play a role in treating COVID-19 by acting on targets like NLRP3 and CSF2 and relieving clinical symptoms frontiersin.org. This hints at potential synergistic interactions within complex mixtures.
Advanced Analytical Methodologies for Vestitol Research
Chromatographic Separation and Detection Techniques
Chromatographic methods are fundamental for separating vestitol (B31614) from other compounds present in crude extracts or biological samples, enabling its subsequent detection and analysis.
High-Performance Liquid Chromatography (HPLC) for Quantification and Characterization
HPLC is a widely used technique for the separation, quantification, and characterization of vestitol. This method allows for high-resolution separation of vestitol from complex mixtures based on its interaction with a stationary phase and elution by a mobile phase. Reverse-phase HPLC (RP-HPLC) is commonly employed in vestitol research.
Validated RP-HPLC methods have been developed for the analysis and standardization of vestitol in samples such as Brazilian red propolis extracts and its botanical source, Dalbergia ecastaphyllum. nih.gov These methods are capable of detecting and quantifying vestitol along with other related phenolic compounds. nih.gov
A typical RP-HPLC setup for vestitol analysis might involve a C18 column and a mobile phase gradient system, often utilizing methanol (B129727) and water, sometimes with the addition of an acid like acetic acid to improve peak shape and separation of phenolic compounds. acs.orgtandfonline.com Detection is commonly performed using UV detectors set at specific wavelengths where vestitol absorbs, such as 281 nm. tandfonline.com
HPLC coupled with mass spectrometry (HPLC-MS) provides enhanced capabilities for both separation and identification, confirming the presence of vestitol based on its characteristic mass-to-charge ratio and fragmentation pattern. cirad.fr
Research findings utilizing HPLC have demonstrated the presence of vestitol in the exudate of Lotus japonicus roots challenged with Striga hermonthica, supporting its role as a phytoalexin in plant defense. chemfaces.comtandfonline.com Quantitative analysis by HPLC has also been used to determine the concentration of vestitol in various extracts, such as Brazilian red propolis. researchgate.net
Interactive Table 1: Examples of HPLC Parameters Used for Vestitol Analysis
| Column Type | Mobile Phase System | Flow Rate (mL/min) | Detection Wavelength (nm) | Application | Source |
| Semipreparative RP-HPLC 250 × 20 mm | Methanol/Water gradient (65:35 to 95:5) | 3 | Not specified | Purification of vestitol from propolis | acs.org |
| Develosil ODS-3 (4.6 mm × 300 mm) | 68% MeOH and 3% acetic acid in H₂O | 0.3 | 281 | Analysis of vestitol in L. japonicus root exudate | tandfonline.com |
| HPLC-PDA | Not specified | Not specified | Not specified | Quantification in Brazilian red propolis extract | researchgate.net |
| HPLC-DAD | Not specified | Not specified | 280, 330, 360 | Quantitative analysis of polyphenolic compounds | cirad.fr |
Thin-Layer Chromatography (TLC) Coupled with Bioautography
Thin-layer chromatography (TLC) is a simple and cost-effective chromatographic technique often used for the initial separation and screening of compounds. When coupled with bioautography, TLC becomes a powerful tool for identifying compounds with specific biological activities, such as antimicrobial properties.
In TLC bioautography, after separating the compounds on a TLC plate, the plate is overlaid with a microbial culture embedded in agar. Zones of inhibition around the separated spots indicate the presence of compounds with antimicrobial activity. This technique has been applied in the search for new antimicrobials from natural sources, including propolis, where vestitol and neovestitol (B12646809) have been identified as active compounds. cirad.frresearchgate.netacs.org
TLC-bioautography can be used for both qualitative detection and, in some cases, quantitative estimation of bioactive compounds. scispace.com Different microbial strains, such as Escherichia coli and Bacillus subtilis, can be used depending on the target activity. researchgate.net The developed TLC plates are typically incubated with the microbial culture, and zones of inhibition are visualized after an appropriate incubation period. acs.org This method allows for the direct localization of the antimicrobial activity on the chromatogram, guiding the isolation and identification of the active compounds. cirad.fr
Interactive Table 2: Application of TLC Bioautography in Vestitol Research
| Sample Source | Target Activity | Microorganism Used | Observation | Source |
| Propolis | Antimicrobial | Escherichia coli | Identification of antimicrobial compounds | researchgate.net |
| Propolis | Antimicrobial | Bacillus subtilis | Identification of antimicrobial compounds | researchgate.net |
| Brazilian red propolis | Antifungal | Colletotrichum musae | Detection of antifungal fractions containing vestitol | cirad.fr |
| Jamaican multifloral propolis | Antibacterial | Neisseria gonorrhoeae | Screening for antibacterial activity | acs.org |
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are essential for the structural elucidation and confirmation of vestitol once it has been isolated or detected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of vestitol, which is critical for its identification. High-resolution mass spectrometry (HRMS), such as QTOF-MS/MS, offers accurate mass measurements and detailed fragmentation data, allowing for the confident identification of vestitol. acs.org
MS analysis confirms the molecular formula of vestitol, which is C₁₆H₁₆O₄, with a monoisotopic mass of approximately 272.10486 Da. nih.govuni.lunih.gov Electron ionization mass spectrometry (EIMS) has been used, showing a molecular ion peak at m/z 272 [M⁺] and characteristic fragment ions, such as a prominent peak at m/z 157. tandfonline.com
Mass spectrometry is often coupled with chromatographic techniques like HPLC (HPLC-MS) or Gas Chromatography (GC-MS) to analyze complex mixtures and identify vestitol based on both its chromatographic behavior and mass spectral data. cirad.frnih.gov Direct injection of vestitol into a mass spectrometer, bypassing chromatography, can also be performed for rapid mass analysis. mdpi.com
Interactive Table 3: Mass Spectrometry Data for Vestitol
| Ionization Method | Molecular Ion [M]⁺ or Adduct | m/z | Fragment Ions (m/z) | Molecular Formula | Source |
| EIMS | [M]⁺ | 272 | 157 (base peak) | C₁₆H₁₆O₄ | tandfonline.com |
| HRMS (ESI-TOF) | Protonated [M+H]⁺ | 273.11214 | Not specified | C₁₆H₁₆O₄ | uni.lunih.govmdpi.com |
| HRMS (QTOF-MS/MS) | Not specified | Not specified | Detailed fragmentation | Not specified | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for determining the detailed structure of vestitol. NMR provides information about the types, numbers, and connectivity of atoms within the molecule. mdpi.comresearchgate.net
¹H NMR spectra reveal the different types of protons and their chemical environments, providing characteristic signals with specific chemical shifts, splitting patterns (multiplicity), and integration values. researchgate.netyoutube.com These parameters help in assigning protons to specific positions in the vestitol structure.
¹³C NMR spectroscopy provides information about the carbon skeleton of vestitol. Each unique carbon atom in the molecule gives rise to a signal at a characteristic chemical shift. youtube.combhu.ac.in ¹³C NMR spectra, often acquired with proton decoupling to simplify the spectrum (resulting in single peaks for each unique carbon), are crucial for confirming the carbon framework and identifying different functional groups. youtube.combhu.ac.in
Detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants, are used to confirm the structure of isolated vestitol by comparing them with reported data for authentic standards or previously characterized samples. mdpi.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide further information about proton-proton and proton-carbon connectivities, aiding in the complete assignment of NMR signals and confirmation of the structural integrity of vestitol. researchgate.netscribd.com
Interactive Table 4: Typical NMR Spectroscopic Data Parameters for Vestitol Analysis
| NMR Experiment | Nucleus | Information Provided | Typical Spectral Range (ppm) | Source |
| 1D NMR | ¹H | Number, type, and environment of protons; coupling constants | 0-13 | mdpi.comresearchgate.netyoutube.com |
| 1D NMR | ¹³C | Number and type of carbon atoms; chemical environment | 0-220 | mdpi.comyoutube.combhu.ac.in |
| 2D NMR | ¹H-¹H COSY | Proton-proton connectivities | Not applicable | researchgate.netscribd.com |
| 2D NMR | HSQC | Direct carbon-proton connectivities | Not applicable | researchgate.net |
| 2D NMR | HMBC | Long-range carbon-proton connectivities | Not applicable | researchgate.net |
Molecular and Genomic Analytical Approaches
Molecular and genomic approaches are employed to understand the biological context of vestitol, particularly its biosynthesis and the genetic regulation of its production in plants. These techniques investigate the genes and enzymes involved in the isoflavonoid (B1168493) pathway, of which vestitol is a product.
Studies using molecular techniques such as quantitative reverse-transcription polymerase chain reaction (RT-qPCR) have analyzed the expression levels of genes involved in vestitol biosynthesis in response to stimuli, such as challenge with parasitic plants like Striga hermonthica or treatment with elicitors like reduced glutathione (B108866). tandfonline.comnih.gov These studies have identified key enzymes, such as 2-hydroxyisoflavanone (B8725905) synthase (IFS) and isoflavone (B191592) 2'-hydroxylase (I2'H), and the genes encoding them (e.g., LjCYP-1 and LjCYP-2 in Lotus japonicus), which are upregulated during vestitol accumulation. nih.gov
Genomic Southern blot analysis has been used to investigate the copy number of genes involved in vestitol biosynthesis within a plant genome, revealing, for instance, that the IFS gene may form a small gene family, while the I2'H gene might be present as a single copy. nih.gov
Molecular docking and in silico analyses can also provide insights into the potential interactions of vestitol with biological targets, helping to elucidate its mechanism of action. researchgate.netmdpi.com While not directly analytical methods for detecting vestitol itself, these molecular and genomic approaches are integral to comprehensive research on vestitol by providing context for its biological production and function. DNA-DNA hybridization techniques can also be used in studies involving the effect of vestitol on microbial communities, such as subgingival biofilms. mdpi.com
Interactive Table 5: Examples of Molecular and Genomic Techniques in Vestitol Research
| Technique | Application in Vestitol Research | Information Gained | Source |
| RT-qPCR | Analyze gene expression involved in vestitol biosynthesis | Upregulation of biosynthetic genes upon stimulation | tandfonline.comnih.gov |
| Genomic Southern Blot | Investigate gene copy number for vestitol biosynthetic enzymes | Insights into gene families and single-copy genes | nih.gov |
| Molecular Docking/In silico Analysis | Predict interactions of vestitol with biological targets | Potential mechanisms of action | researchgate.netmdpi.com |
| DNA-DNA Hybridization | Analyze microbial community composition in response to vestitol | Effects of vestitol on specific bacterial species in biofilms | mdpi.com |
Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis
Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR), also known as real-time RT-PCR, is a widely used and highly sensitive technique for quantifying gene expression levels. nih.govthermofisher.com The process typically involves isolating RNA from target tissues or cells, followed by reverse transcription to synthesize complementary DNA (cDNA). nih.govthermofisher.com Gene-specific primers are then used to amplify a segment of the cDNA, with the reaction monitored in real time through the detection of changes in fluorescence intensity. nih.gov This allows for the calculation of the initial concentration of the selected transcript. nih.gov Both relative and absolute quantification can be performed using standards. nih.gov
RT-qPCR is considered a primary quantitative method for accurate expression profiling of target genes and is frequently employed to validate results obtained from other techniques like microarrays and RNA sequencing. thermofisher.complos.org Accurate results depend on proper data normalization, often achieved by using stable endogenous reference genes whose expression remains consistent across different experimental conditions. plos.org
In the context of Vestitol research, RT-qPCR can be applied to measure the changes in the expression of specific genes in response to Vestitol treatment. For example, studies investigating the effects of compounds like Vestitol on inflammatory signaling pathways have utilized RT-qPCR to determine gene expression. unicamp.br Similarly, in research exploring the mechanisms of traditional Chinese medicine formulas containing Vestitol, RT-qPCR has been used to verify the expression of predicted target genes in both in vitro and in vivo experiments. tandfonline.comtandfonline.comnih.gov
Pharmacogenomic Analysis and Whole-Genome Expression Profiling (e.g., Illumina transcriptome system, GeneGo MetaCore software)
Pharmacogenomic analysis investigates the influence of genetic variation on drug response, while whole-genome expression profiling provides a snapshot of the transcriptional activity across the entire genome. researchgate.netneoteryx.com Combining these approaches allows researchers to understand how a compound like Vestitol affects gene expression on a broad scale and potentially identify genetic markers associated with its effects. Whole-genome sequencing, often utilizing next-generation sequencing (NGS) technologies like those from Illumina, is a key component of comprehensive pharmacogenomic profiling. researchgate.netpsomagen.comillumina.com This technology allows for the identification of common and rare genetic variants across the genome. researchgate.net
Studies investigating the mechanisms of action of Vestitol have employed pharmacogenomic analysis coupled with whole-genome expression profiling. For instance, research on isoflavonoids, including Vestitol, isolated from Brazilian red propolis, utilized a pharmacogenomic analysis to study their effects on whole-genome expression in human tumor cells. nih.govnih.gov In such studies, the Illumina transcriptome system is used to analyze the genomic information of treated cells. nih.govnih.gov Subsequent bioinformatics analysis can be performed using software like GeneGo MetaCore. nih.govnih.gov This integrated approach can reveal that Vestitol treatment affects the expression of genes related to specific cellular components or pathways, such as those involved with alpha-tubulin, tubulin in microtubules, and histone H3. nih.govnih.gov These findings can highlight potential targets for therapeutic intervention. nih.govnih.gov
Computational and In Silico Modeling Techniques
Computational and in silico modeling techniques play a vital role in Vestitol research by providing insights into its potential interactions with biological targets and understanding its effects within complex biological networks without the need for extensive experimental work initially. These methods can accelerate the drug discovery process and help prioritize compounds for further investigation. mdpi.comopenaccessjournals.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand), such as Vestitol, within the active site of a target macromolecule, typically a protein. openaccessjournals.comfrontiersin.org This method simulates the binding process at an atomic level, providing valuable insights into binding mechanisms, energetics, and potential therapeutic applications. openaccessjournals.com Molecular docking helps identify potential drug candidates and analyze protein-ligand interactions. openaccessjournals.com
The availability of the three-dimensional structure of the molecular target is a necessary condition for molecular docking, which can be obtained experimentally or through computational techniques like homology modeling. frontiersin.org While traditional docking often treats proteins as rigid entities, more advanced methods consider the flexibility of both the ligand and the protein to provide a more realistic representation of the binding event. frontiersin.org The results of molecular docking simulations can be further validated and refined by integrating them with molecular dynamics simulations. nih.gov
Molecular docking simulations have been applied in studies involving Vestitol to predict its interactions with potential protein targets. For example, in research using network pharmacology to explore the mechanisms of traditional Chinese medicine, molecular docking has been used to verify the binding interactions between active compounds, including Vestitol, and key protein targets. tandfonline.comtandfonline.comnih.gov These simulations can show good binding power between Vestitol and specific targets, suggesting potential mechanisms of action. tandfonline.comnih.gov
Network Pharmacology for Systems-Level Understanding
Network pharmacology is an approach that integrates various data sources to construct and analyze networks of biological molecules, such as proteins, genes, and pathways, and their interactions with compounds. frontiersin.org This systems-level approach helps to understand the complex relationships between drugs, targets, and diseases. By analyzing multidimensional networks, network pharmacology can predict the potential mechanisms of action of compounds and traditional medicine formulas. tandfonline.comfrontiersin.org
In the context of Vestitol research, network pharmacology has been utilized to explore its effects within biological systems. Studies employing network pharmacology have identified Vestitol as an important compound within complex herbal formulations. tandfonline.comfrontiersin.org By constructing networks of compounds, targets, and diseases, network pharmacology can predict that Vestitol's therapeutic effects may be associated with influencing specific biological processes, such as inflammation and angiogenesis. tandfonline.comtandfonline.com This approach can also identify key protein targets that Vestitol may interact with, which can then be further investigated using techniques like molecular docking and experimental validation. tandfonline.comnih.gov
Ecological and Inter Species Interactions of Vestitol
Role in Plant-Microbe Chemical Ecology
Vestitol (B31614) is recognized as an inducible antibiotic (phytoalexin) in leguminous plants, synthesized de novo in response to microbial challenge. This makes it a key player in plant-microbe chemical ecology, particularly in defense against potential pathogens. Studies on Lotus japonicus have shown that the production of vestitol is highly upregulated in roots challenged with the parasitic plant Striga hermonthica, indicating a defense mechanism against intrusion nih.govtandfonline.com. Similarly, non-symbiotic rhizobia and potential pathogens can induce increased accumulation of vestitol in L. japonicus seedlings tandfonline.comnih.gov.
However, the interaction is nuanced. Symbiotic rhizobia, such as Mesorhizobium loti, induce only weak production of vestitol, suggesting a discriminative plant host response that suppresses this defense during beneficial symbiosis tandfonline.comnih.govjst.go.jp. This highlights the delicate balance plants maintain in differentiating between beneficial and harmful microbes in their environment. Elicitors like chitosan (B1678972), which mimic components of fungal cell walls, have been shown to strongly increase vestitol content in L. japonicus, further demonstrating its role in the plant's response to potential fungal attack cas.cz.
Chemical Defense in Plant-Parasite Interactions
Vestitol acts as a chemical barrier against parasitic plants, as demonstrated in the interaction between Lotus japonicus and Striga hermonthica. When S. hermonthica attaches to L. japonicus roots, the expression of genes involved in vestitol biosynthesis is significantly upregulated nih.govtandfonline.com. Vestitol has been detected in the exudate released from inoculated roots and observed on the root surface at the point of attachment nih.govtandfonline.com. While its inhibitory effect on S. hermonthica germination is limited, vestitol significantly inhibits seedling growth, contributing to the host's defense mechanism and acting as a barrier against the parasite's intrusion nih.govtandfonline.com. This specific expression of vestitol biosynthesis genes suggests that the plant recognizes the parasite as an intruder and mounts a targeted chemical defense tandfonline.com.
Vestitol has also been reported to prevent fungal infection, inhibiting the mycelial growth of Helminthosporium turcicum at a concentration of 55 µM tandfonline.com.
Influence on Plant-Insect Interactions
Vestitol has been identified as a phytoalexin with insect feeding-deterrent activity in Lotus pendunclatus researchgate.netacademicjournals.org. This suggests a direct role in plant defense against herbivorous insects. Plants employ a variety of secondary metabolites, including phytoalexins like vestitol, as defense chemicals against insect pests chiro.orgmdpi.com. These compounds can have direct toxic or deterrent effects on insects mdpi.comnih.gov. The production of such defense chemicals can be induced upon insect attack mdpi.com. While the search results specifically mention vestitol's deterrent activity researchgate.netacademicjournals.org, the broader context of plant-insect chemical ecology indicates that plant volatiles and other secondary metabolites play crucial roles in mediating these interactions, influencing insect behavior such as host location and feeding nih.govesf.orgpeerj.comscielo.br.
Contributions to Rhizosphere Chemistry and Symbiosis
The rhizosphere, the area of soil immediately surrounding plant roots, is a zone of intense chemical and biological activity. Plants release a variety of organic molecules, including phenolic compounds like vestitol, into the rhizosphere through root exudation researchgate.netnih.govtaylorfrancis.com. These exudates modify the soil chemistry and influence the biotic interactions between plants and soil organisms researchgate.nettaylorfrancis.com.
In the context of symbiosis, while symbiotic rhizobia induce only weak vestitol production tandfonline.comnih.govjst.go.jp, other rhizosphere-resident fungi, including some plant growth-promoting fungi (PGPF), can influence vestitol levels. For instance, Trichoderma koningi has been shown to suppress vestitol biosynthesis in L. japonicus during its colonization of the roots, reaching levels similar to those induced by symbiotic M. loti jst.go.jpresearchgate.net. This suggests that beneficial microbes may modulate plant defense responses, including vestitol production, to facilitate successful colonization and symbiotic relationships jst.go.jpresearchgate.net. Conversely, non-symbiotic rhizobia and potential pathogens stimulate higher accumulation of vestitol tandfonline.comnih.gov.
Phenolic compounds in the rhizosphere, including isoflavonoids like vestitol precursors, can also act as signal molecules in certain symbiotic relationships researchgate.netnih.gov. Flavonoids, in general, are known to induce the expression of nodulation (nod) genes in nitrogen-fixing rhizobia, which is a critical step in the establishment of root nodule symbiosis in legumes tandfonline.comnih.gov. While vestitol itself is a downstream product and primarily associated with defense, its biosynthetic precursors and related isoflavonoids contribute to the complex chemical signaling in the rhizosphere that governs plant-microbe interactions, including symbiosis nih.govacs.org.
Response to Biotic and Abiotic Environmental Pressures
The production and accumulation of vestitol in plants are influenced by both biotic and abiotic environmental pressures. As a phytoalexin, vestitol synthesis is induced by biotic stresses such as pathogen attack and parasitic plant intrusion nih.govtandfonline.comcas.czchiro.org. For example, infection by powdery mildew in Lotus japonicus leaves leads to the accumulation of vestitol cas.cz.
Abiotic stresses can also impact vestitol production. Studies have shown that accumulation of vestitol is substantially increased in L. japonicus mutant plants under stress conditions, particularly under active photorespiration frontiersin.orgnih.gov. Drought stress has also been shown to induce genes for isoflavonoid (B1168493) biosynthesis, including those leading to vestitol, in certain genotypes nih.gov. Enhanced ultraviolet (UV-B) radiation, an abiotic stress, has also been linked to increased vestitol production sci-hub.se.
The interplay between biotic and abiotic stresses can further influence plant defense responses, including the production of secondary metabolites like vestitol mdpi.comresearchgate.netarccjournals.com. While the specific combined effects on vestitol require further detailed study, it is clear that environmental conditions play a significant role in modulating the plant's chemical defenses cas.czfrontiersin.orgnih.govsci-hub.se.
Complexities of Ecological Networks and Vestitol's Position
Ecological systems are composed of complex networks of interactions between species researchgate.networdpress.comfrontiersin.org. These networks include various types of interactions, such as plant-microbe, plant-parasite, and plant-insect relationships, all of which involve chemical communication taylorfrancis.comchemecol.orgmdpi.com. Vestitol, as a defensive phytoalexin and a component of root exudates, occupies a position within these complex ecological networks, primarily mediating antagonistic interactions but also indirectly influenced by mutualistic ones.
Vestitol's role as a defense compound against pathogens, parasites, and herbivores positions it as a mediator in negative interactions, contributing to the plant's survival and fitness within its community nih.govtandfonline.comresearchgate.netacademicjournals.orgchiro.org. Its induced production in response to specific challenges highlights a dynamic aspect of the plant's interaction strategy nih.govtandfonline.comcas.cz.
Furthermore, the modulation of vestitol production during beneficial symbioses, such as with rhizobia and certain PGPF, demonstrates how interactions within the network can influence the expression of defense mechanisms tandfonline.comnih.govjst.go.jpresearchgate.net. This indicates that a plant's position and interactions within the ecological network can affect its chemical profile and, consequently, its interactions with other organisms in that network. Understanding the full ecological significance of vestitol requires considering its role not in isolation, but within the intricate web of biotic and abiotic factors that characterize its environment researchgate.netfrontiersin.org.
Future Research Directions and Unanswered Questions
Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms
While some aspects of isoflavonoid (B1168493) biosynthesis, including the roles of certain enzymes and transcription factors, have been reported, the complete set of enzymes involved in Vestitol's specific biosynthetic pathway and the intricate regulatory mechanisms governing its production remain to be fully elucidated frontiersin.org. Exploring these aspects is crucial for understanding how Vestitol (B31614) synthesis is controlled in plants and could open avenues for metabolic engineering to enhance its production frontiersin.org. Integrated approaches, such as genome resequencing, transcriptomics, and metabolomics, applied to leguminous germplasm resources, can help identify genes responsible for synthesizing key enzymes in isoflavonoid biosynthesis frontiersin.org. Further studies are needed to understand the precise expression patterns and substrate specificity of individual enzymes involved in these pathways jst.go.jp. Additionally, the regulatory mechanisms triggered by enzyme interactions with lipid membrane surfaces, which can modulate catalytic activity, warrant further investigation frontiersin.org.
In-depth Exploration of Vestitol's Interplay with Plant Signal Transduction Pathways
Vestitol, as a plant metabolite, likely interacts with various plant signal transduction pathways, influencing plant responses to environmental stimuli and pathogens dovepress.commdpi.comnih.gov. However, the detailed mechanisms of this interplay are not yet fully understood. Research is needed to explore how Vestitol is perceived by plant cells, which signaling components are involved in transducing its effects, and how it modulates downstream responses mdpi.comsemi.ac.cnresearchgate.net. Novel methodologies, such as in vitro single-molecule fluorescence assays, can provide detailed insights into the mechanisms of plant hormone signal transduction pathways, which could be adapted to study Vestitol's interactions frontiersin.org. Understanding these interactions could reveal new roles for Vestitol in plant defense and development.
Investigations into the Synergy of Vestitol with Other Natural Products in Biological Systems
Natural products often exhibit synergistic effects when present in mixtures, where the combined effect is greater than the sum of individual components metabolon.comfrontiersin.orgresearchgate.net. Vestitol is found in natural sources like Brazilian red propolis, which contains numerous other bioactive compounds mdpi.comresearchgate.net. Future research should focus on systematically investigating the potential synergistic or antagonistic interactions between Vestitol and other natural products within these complex mixtures rsc.orgga-online.org. Such studies could help to understand the full therapeutic potential of Vestitol-rich extracts and guide the development of more effective combination therapies researchgate.net. Molecular docking and dynamics simulations can be valuable tools in predicting and understanding these interactions at a molecular level frontiersin.org.
Development of Advanced Methodologies for Vestitol Quantification and Activity Profiling
Accurate quantification and comprehensive activity profiling of Vestitol are essential for both basic research and potential applications mdpi.commdpi.com. While techniques like HPLC and LC-MS/MS are used for isoflavonoid analysis, there is a need for the development of more advanced and sensitive methodologies specifically tailored for Vestitol creative-proteomics.com. This includes methods for quantifying Vestitol in complex biological matrices and for profiling its activity against a wider range of biological targets and pathways mdpi.com. Such advancements would facilitate a more thorough understanding of Vestitol's pharmacokinetics, pharmacodynamics, and biological functions.
Refined Understanding of Vestitol's Specific Mechanisms in Complex Biological Systems
While some studies have begun to explore Vestitol's mechanisms of action, particularly its anti-inflammatory properties and effects on neutrophil migration and macrophage activity, a refined and comprehensive understanding of its specific mechanisms in various complex biological systems is still needed mdpi.comfrontiersin.orghumanspecificresearch.orguninet.eduthebioscan.comnih.gov. This includes detailed investigations into its molecular targets, downstream signaling events, and how its activity is modulated within the intricate cellular and physiological environments nih.gov. Research into Vestitol's effects on specific cell types and its interactions within complex biological networks will contribute to a more complete picture of its biological roles. For example, studies have shown Vestitol's anti-inflammatory effects on peritoneal macrophages, including the inhibition of certain cytokines and modulation of gene expression related to inflammatory response mdpi.comresearchgate.netnih.gov. Further research is needed to fully elucidate these mechanisms and explore its effects in other relevant biological systems mdpi.com.
Research Synthesis and Review Methodologies in Vestitol Studies
Systematic Reviews and Meta-Analyses
Systematic reviews and meta-analyses are rigorous methods used to synthesize evidence from multiple studies addressing a specific research question ualberta.cacovidence.org. While the provided search results mention systematic reviews and meta-analyses in the broader context of propolis or related compounds, specific systematic reviews or meta-analyses focused solely on Vestitol (B31614) are not prominently highlighted in the initial search. However, the principles of these methodologies are relevant to Vestitol research.
A systematic review involves a predefined protocol, comprehensive literature searching, critical appraisal of included studies, and synthesis of findings ualberta.cacovidence.org. Meta-analysis, often conducted as part of a systematic review, involves statistically combining the results of multiple studies to produce a single, pooled estimate of effect ualberta.ca. These methods are considered the "gold standard" for summarizing evidence, particularly for evaluating the effects of interventions ualberta.ca.
Given that Vestitol is a bioactive compound found in natural products like propolis, systematic reviews and meta-analyses could be valuable for assessing the cumulative evidence on its specific biological activities, such as anti-inflammatory or antimicrobial effects, by analyzing data from various in vitro and in vivo studies researchgate.netacs.orgresearchgate.net.
Scoping Reviews for Mapping Research Landscapes
Scoping reviews are a type of evidence synthesis used to map the breadth and depth of research on a particular topic or to identify key concepts, theories, and sources of evidence covidence.orgnih.gov. They are particularly useful when the research area is broad or complex, and the goal is to understand the nature and extent of available literature rather than to answer a specific, focused question about effectiveness covidence.org.
The search results indicate the use of scoping reviews in areas related to Vestitol, such as a "systematic scoping review of the experimental evidence" regarding the anti-inflammatory properties of propolis semanticscholar.org. Another study mentions a "Scoping Review and Technology Prospecting" related to Brazilian red propolis acs.orgfrontiersin.orgfrontiersin.org. These examples suggest that scoping reviews are employed to explore the diverse applications and research avenues connected to natural products containing Vestitol, helping to identify the range of studies conducted and potential areas for more focused reviews.
Realist Reviews for Complex Interventions
Realist reviews (also known as realist synthesis) are a type of review methodology used to understand how complex interventions work, for whom, and in what circumstances ramesesproject.orgmedrxiv.org. Unlike traditional systematic reviews that focus on whether an intervention is effective, realist reviews aim to uncover the underlying mechanisms and contextual factors that influence outcomes ramesesproject.org.
While the direct application of realist reviews specifically to Vestitol as a single compound is less likely unless it's part of a complex intervention (e.g., a multi-component natural product extract), this methodology could be relevant when studying the effects of Vestitol-rich sources like propolis or traditional medicines where Vestitol is one of many active compounds. A realist review could help explain how the combination of compounds, including Vestitol, interacts within a specific context to produce observed effects. The search results mention a realist review in the context of non-pharmacological interventions, illustrating the application of this method to understand complex programs medrxiv.org.
Protocol Development and Reporting Standards (e.g., PRISMA)
Rigorous research synthesis requires transparent and pre-specified methods, typically outlined in a review protocol le.ac.ukmedrxiv.org. Reporting guidelines, such as the Preferred Reporting Items for Systematic reviews and Meta-Analyses (PRISMA) statement, provide a framework for authors to ensure complete and transparent reporting of systematic reviews and meta-analyses researchgate.netprisma-statement.orgnih.govequator-network.org.
Adherence to reporting standards like PRISMA is crucial for enhancing the reproducibility and credibility of research synthesis. The PRISMA statement includes a checklist and flow diagram to guide authors in reporting the rationale, methods, and findings of their reviews le.ac.uknih.gov. While the search results mention PRISMA in the context of systematic reviews on other topics medrxiv.orgresearchgate.net, applying these standards to any future systematic reviews or meta-analyses specifically on Vestitol would be essential for quality reporting.
Q & A
Q. How is vestitol identified and quantified in plant extracts, and what methodological standards ensure reproducibility?
Vestitol is typically isolated via chromatographic techniques (e.g., HPLC) and quantified using spectroscopic methods (UV-Vis, NMR) or mass spectrometry. Key methodological considerations include:
Q. What in vitro assays are most suitable for preliminary evaluation of vestitol’s bioactivity?
Common assays include:
- Antioxidant activity : DPPH radical scavenging (IC₅₀ values) and ORAC assays, with controls like Trolox for normalization .
- Anti-inflammatory models : LPS-induced cytokine release in macrophages (e.g., IL-6, TNF-α quantification via ELISA) .
- Dose-response curves : Use ≥3 biological replicates to account for variability .
Q. How does vestitol’s stereochemistry influence its pharmacological activity?
The (3R)-configuration of vestitol enhances binding affinity to estrogen receptors compared to its enantiomer. Methodologically, chiral HPLC or circular dichroism (CD) spectroscopy is critical for stereochemical validation .
Advanced Research Questions
Q. What experimental designs address contradictions in vestitol’s pro-oxidant vs. antioxidant effects across studies?
- Factorial design : Test interactions between vestitol concentration (e.g., 1–100 µM) and oxidative stress inducers (e.g., H₂O₂) .
- Temporal analysis : Measure ROS levels at multiple timepoints (0–24 hrs) to capture biphasic effects .
- Mechanistic controls : Include N-acetylcysteine (antioxidant) or catalase inhibitors to isolate pathways .
Q. How can researchers optimize in vivo models to evaluate vestitol’s bioavailability and tissue distribution?
- Pharmacokinetic protocols : Administer vestitol via oral gavage (10–50 mg/kg) and collect plasma/tissue samples at intervals (e.g., 0.5–24 hrs) for LC-MS/MS analysis .
- Use of deuterated tracers : Track metabolic pathways and half-life in murine models .
Q. What statistical approaches resolve conflicting data on vestitol’s estrogenic activity in hormone-dependent cancers?
- Meta-analysis : Pool data from independent studies (e.g., MCF-7 cell proliferation assays) using random-effects models to account for heterogeneity .
- Dose stratification : Subgroup analyses for low (1–10 µM) vs. high (>50 µM) concentrations to identify threshold effects .
Q. How do computational models improve the design of vestitol derivatives for enhanced stability?
- Molecular dynamics simulations : Predict degradation pathways under physiological pH/temperature .
- QSAR modeling : Correlate structural modifications (e.g., methoxy group position) with solubility and LogP values .
Methodological Best Practices
- Theoretical framing : Link vestitol studies to broader frameworks (e.g., phytoestrogen signaling pathways) to contextualize findings .
- Data transparency : Publish raw HPLC chromatograms, NMR spectra, and statistical code in supplementary materials .
- Ethical replication : Use open-source datasets (e.g., PubChem, ChEMBL) to validate prior results before initiating new experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
